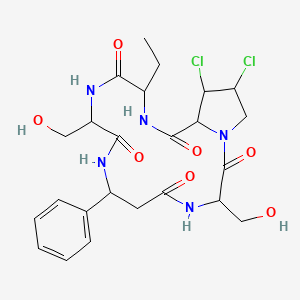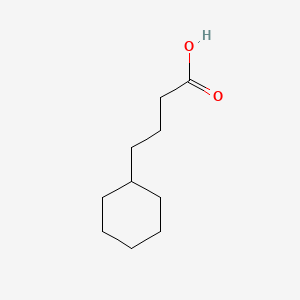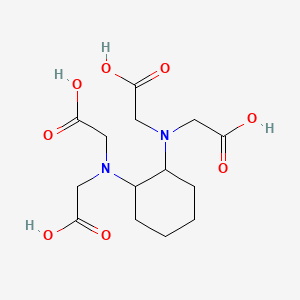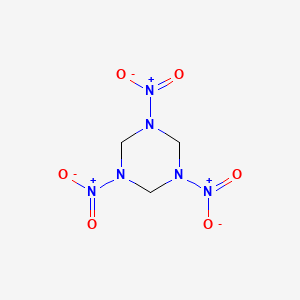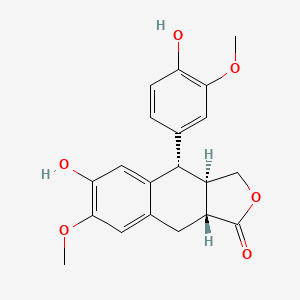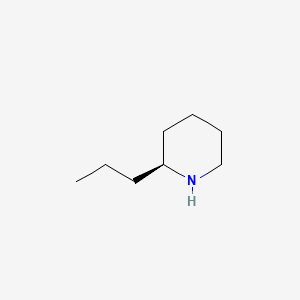
CP 31398 Dihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CP 31398 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quinazoline chemistry and its derivatives.
Biology: Employed in research on p53 protein stabilization and its role in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects against various cancers, including liver, skin, pancreatic, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
CP 31398 dihydrochloride functions by stabilizing the active conformation of the p53 protein. It binds to the p53 protein, preventing its degradation and promoting its DNA-binding activity. This leads to the activation of p53 target genes involved in cell cycle arrest and apoptosis. The compound restores the functionality of mutant p53 proteins, thereby exerting its anticancer effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
CP 31398 Dihydrochloride interacts with the p53 protein, a key player in biochemical reactions related to cell cycle regulation and apoptosis . By stabilizing the active conformation of p53, CP 31398 Dihydrochloride restores the DNA-binding activity and apoptosis functionality of the p53 protein . This interaction plays a crucial role in preserving the activity of p53 as a tumor suppressor and transcription factor .
Cellular Effects
CP 31398 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by restoring the activity of the p53 protein, which can lead to cell cycle arrest and the induction of apoptosis . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CP 31398 Dihydrochloride involves its interaction with the p53 protein. CP 31398 Dihydrochloride stabilizes the active conformation of p53, thereby maintaining its activity as a transcription factor and tumor suppressor . This leads to the restoration of the DNA-binding activity and apoptosis functionality of the p53 protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 31398 Dihydrochloride can change over time. It has been observed that CP 31398 Dihydrochloride has a relatively long elimination half-life, which supports the achievement of plasma steady-state levels with a once-daily dosing regimen . It also exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels .
Dosage Effects in Animal Models
The effects of CP 31398 Dihydrochloride vary with different dosages in animal models. It has been observed that CP 31398 Dihydrochloride inhibits the growth of small human tumor xenografts in vivo
Transport and Distribution
CP 31398 Dihydrochloride exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels . It is accumulated in colon tumor tissues, albeit at lower concentrations than found in liver and skin .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von CP 31398 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Die wichtigsten Schritte umfassen:
Bildung des Chinazolinrings: Dies wird typischerweise durch Cyclisierung geeigneter Anilin-Derivate mit Formamid oder ähnlichen Reagenzien erreicht.
Einführung der Styrylgruppe: Dies beinhaltet die Reaktion des Chinazolin-Zwischenprodukts mit einem Styryl-Derivat, häufig durch eine Heck-Reaktion oder ähnliche Kupplungsreaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Hochdruckreaktoren und kontinuierlichen Durchflusssystemen zur Steigerung der Reaktions-effizienz .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinazolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können den Chinazolinring in Dihydrochinazolin-Derivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chinazolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Chinazolin-N-Oxide.
Reduktion: Dihydrochinazolin-Derivate.
Substitution: Verschiedene substituierte Chinazolin-Derivate, abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung der Chinazolinchemie und ihrer Derivate.
Biologie: Wird in der Forschung zur p53-Proteinstabilisierung und ihrer Rolle bei der Apoptose und Zellzyklusregulation eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen gegen verschiedene Krebsarten, darunter Leber-, Haut-, Pankreas- und Darmkrebs.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt
Wirkmechanismus
This compound wirkt durch Stabilisierung der aktiven Konformation des p53-Proteins. Es bindet an das p53-Protein, verhindert dessen Abbau und fördert seine DNA-Bindungsaktivität. Dies führt zur Aktivierung von p53-Zielgenen, die an Zellzyklusarrest und Apoptose beteiligt sind. Die Verbindung stellt die Funktionalität von mutierten p53-Proteinen wieder her und übt so ihre Antikrebswirkungen aus .
Analyse Chemischer Reaktionen
Types of Reactions
CP 31398 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CP 100263 Dihydrochlorid: Ein weiteres p53-stabilisierendes Mittel mit ähnlichen Eigenschaften.
CP 802079 Hydrochlorid: Eine Verbindung mit ähnlichen p53-stabilisierenden Wirkungen, aber unterschiedlicher chemischer Struktur.
PF 431396 Hydrat: Ein p53-Stabilisator mit unterschiedlichen molekularen Zielen und Wegen
Einzigartigkeit
CP 31398 Dihydrochlorid ist einzigartig in seiner Fähigkeit, sowohl Wildtyp- als auch mutierte p53-Proteine zu stabilisieren, was es zu einem vielseitigen Werkzeug in der Krebsforschung macht. Seine spezifische Bindung an p53 und die resultierende Aktivierung von p53-Zielgenen unterscheiden es von anderen p53-Stabilisatoren .
Eigenschaften
IUPAC Name |
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-IVKCLRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431374 | |
| Record name | CP 31398 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217195-61-3 | |
| Record name | CP 31398 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


